3-(1,3-Benzoxazol-2-yl)-7-(diethylamino)-6-methylchromen-2-one is a complex organic compound known for its potential biological activities. This compound features a benzoxazole moiety and a diethylamino group attached to a chromene structure, which is characteristic of many biologically active compounds. The presence of these functional groups suggests that it may exhibit interesting pharmacological properties, including antitumor and antimicrobial activities.
The compound can be synthesized through various organic reactions involving benzoxazole derivatives and chromene structures. Research indicates that compounds of this nature are often explored in medicinal chemistry for their potential therapeutic applications, particularly in cancer treatment and other diseases .
3-(1,3-Benzoxazol-2-yl)-7-(diethylamino)-6-methylchromen-2-one belongs to the class of heterocyclic compounds, specifically those containing both benzoxazole and chromene functionalities. These compounds are often classified under flavonoids due to their chromene backbone, which is a significant feature in many natural products with biological activity.
The synthesis of 3-(1,3-Benzoxazol-2-yl)-7-(diethylamino)-6-methylchromen-2-one typically involves multi-step organic reactions. Common methods include:
For instance, one reported method involves reacting 7-diethylaminocoumarin with benzoxazole derivatives under controlled conditions to yield the target compound . The reaction conditions such as temperature, solvent choice (often ethanol or dimethylformamide), and reaction time are critical for optimizing yield and purity.
The molecular structure of 3-(1,3-Benzoxazol-2-yl)-7-(diethylamino)-6-methylchromen-2-one can be represented as follows:
The molecular formula is , with a molecular weight of approximately 314.36 g/mol. Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for confirming the structure during synthesis .
The compound can participate in various chemical reactions typical for heterocycles:
For example, reactions involving copper(II) complexes have shown that 3-(1,3-benzoxazol-2-yl)-7-(diethylamino)-6-methylchromen-2-one can form stable complexes that exhibit enhanced biological activity .
The mechanism by which 3-(1,3-Benzoxazol-2-yl)-7-(diethylamino)-6-methylchromen-2-one exerts its biological effects is likely multifaceted:
Studies have indicated that derivatives with similar structures show significant cytotoxicity against various cancer cell lines, suggesting a promising avenue for further research into this compound's therapeutic potential .
The physical properties of 3-(1,3-Benzoxazol-2-yl)-7-(diethylamino)-6-methylchromen-2-one include:
Chemical properties include:
Relevant analyses such as IR spectroscopy reveal characteristic absorption bands corresponding to functional groups present in the molecule .
3-(1,3-Benzoxazol-2-yl)-7-(diethylamino)-6-methylchromen-2-one has several potential applications:
The benzoxazole scaffold (1,3-benzoxazole) represents a privileged heterocyclic system in medicinal chemistry, characterized by a fused benzene and oxazole ring. This structure confers high planarity, thermal stability, and capacity for diverse non-covalent interactions. The oxazole nitrogen acts as a hydrogen bond acceptor, while the benzene ring enables π-π stacking with biological targets—properties critical for molecular recognition in drug-receptor binding [2] [8]. Benzoxazole-containing compounds exhibit broad-spectrum bioactivity, including antifungal, anticancer, and enzyme inhibitory effects. For example, benzoxazole-phthalide hybrids demonstrate potent activity against plant pathogenic fungi (Pyricularia oryzae, EC₅₀ = 11.0 μg/mL; Valsa mali, EC₅₀ = 3.1 μg/mL), surpassing commercial fungicides like chlorothalonil [2]. The scaffold’s metabolic stability and ease of functionalization facilitate rational drug design, particularly when hybridized with complementary pharmacophores.
Chromen-2-one (coumarin) derivatives constitute another essential class of bioactive heterocycles, featuring a benzene ring fused to a pyrone unit. This motif occurs widely in natural products and pharmaceuticals, contributing to activities such as anticoagulation, anticancer effects, and fluorescence properties. The chromene core provides a hydrophobic platform for membrane penetration, while its carbonyl and ether oxygen atoms serve as hydrogen bond acceptors [4] [5]. Structural modifications at the C-3, C-4, and C-7 positions significantly modulate biological potency. For instance, 7-diethylamino substitution enhances electron-donating capacity and fluorescence, enabling applications in cellular imaging and targeted therapies [6].
Table 1: Key Structural Features and Contributions of Benzoxazole and Chromene Motifs
Structural Motif | Core Functionalities | Biological Contributions | Example Bioactivities |
---|---|---|---|
Benzoxazole | Oxazole N (H-bond acceptor), Fused aromatic system | Planarity for DNA intercalation, Enzyme active-site binding | Antifungal (EC₅₀: 3.1–27.8 μg/mL) [2], PARP-2 inhibition (IC₅₀: 0.057 μM) [8] |
Chromen-2-one | Pyrone carbonyl (H-bond acceptor), Ether oxygen, Aromatic ring | Hydrophobic cavity binding, Fluorescence for cellular tracking | Anticancer (IC₅₀: 1.5 μM in HT-29 cells) [1], EGFR/MMP-2 inhibition [4] |
Hybrid Conjugation | Extended π-system, Complementary electronic effects | Enhanced target affinity, Multi-target engagement, Improved cell permeability | Dual EGFR/aromatase inhibition [10] |
In the hybrid compound 3-(1,3-Benzoxazol-2-yl)-7-(diethylamino)-6-methylchromen-2-one, molecular conjugation occurs via a direct C-C bond between the benzoxazole C-2 and chromene C-3 positions. This linkage extends π-conjugation, enhancing planarity and electronic delocalization—properties conducive to DNA intercalation or kinase active-site binding. The 7-diethylamino group elevates electron density in the chromene ring, improving DNA affinity and fluorescence quantum yield, while the 6-methyl group modulates lipophilicity and steric fit in enzyme pockets [6] [9]. Benzoxazole-chromene hybrids thus leverage synergistic effects: benzoxazole contributes to nucleic acid and enzyme interactions, while chromene provides fluorescence and additional hydrophobic binding, creating multifunctional agents suitable for anticancer and antimicrobial applications [8] [10].
Hybrid heterocyclic systems emerged as a strategic response to limitations in single-pharmacophore drugs, including low efficacy, drug resistance, and poor target selectivity. Early developments focused on benzothiazole derivatives like 2-(4-aminophenyl)benzothiazole (CJM 126), identified in the 1990s as a potent antitumor agent against breast cancer cell lines. Structural optimization led to Phortress (5F-203 prodrug), which demonstrated enhanced bioavailability and efficacy in the NCI-60 cancer panel [8]. However, metabolic instability and acquired resistance prompted exploration of bioisosteres—leading to benzoxazole as a superior alternative due to its higher metabolic stability and retained planarity [10].
Table 2: Evolution of Key Benzoxazole and Chromene Hybrids in Drug Discovery
Timeframe | Development Phase | Key Compounds | Advancements |
---|---|---|---|
1990–2000 | Benzothiazole Leads | CJM 126, 5F-203 (Phortress prodrug) | Discovery of selective activity against breast cancer cell lines; Prodrug strategy for solubility enhancement [8] |
2005–2015 | Benzoxazole Bioisosteres | 2-(4-Aminophenyl)benzoxazole | Improved metabolic stability over benzothiazoles; Retained planarity and DNA interaction [10] |
2015–Present | Rational Hybridization | 3-(Benzoxazol-2-yl)chromen-2-ones, Triazole-benzoxazoles | Integration of fluorescence (chromene) for cellular tracking; Multi-target engagement (e.g., EGFR/PARP-2) [4] [8] |
Present–Future | Polypharmacology Optimization | 3-(1,3-Benzoxazol-2-yl)-7-(diethylamino)-6-methylchromen-2-one | Enhanced fluorescence and lipophilicity balance; Synergistic enzyme inhibition [9] |
The "molecular hybridization" approach gained prominence post-2010, combining pharmacophores with complementary mechanisms. Chromene hybrids exemplified this trend, as seen in 4H-chromene-3-carboxylates incorporating sulfonamide moieties (e.g., compound 7g), which inhibited EGFR (IC₅₀ < Sorafenib) and cancer cell proliferation (IC₅₀ = 4.2–8.7 μM against HepG-2/MCF-7) [4]. Concurrently, benzoxazole-1,2,3-triazole hybrids (e.g., compound 27) were developed as PARP-2 inhibitors (IC₅₀ = 0.057 μM), inducing G1/S cell-cycle arrest and apoptosis in MCF-7 cells [8]. These innovations underscored hybridization’s value in overcoming drug resistance and enhancing potency.
3-(1,3-Benzoxazol-2-yl)-7-(diethylamino)-6-methylchromen-2-one epitomizes modern hybrid design, merging benzoxazole’s enzyme inhibitory potential with chromene’s fluorescence and DNA-binding capabilities. Its 7-diethylamino group enhances cellular uptake and real-time tracking, while the methyl substitution optimizes log P for membrane permeability. This compound represents a convergence of historical lessons: benzoxazole’s stability, chromene’s versatility, and hybridization’s efficacy—positioning it as a promising scaffold for next-generation therapeutics [6] [9] [10].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7